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Introduction

lopentol is a non-ionic, monomeric, tri-iodinated radiographic contrast medium that was used
for various diagnostic imaging procedures, including angiography, venography, urography, and
computed tomography (CT) enhancement. As with any pharmaceutical agent, a thorough
understanding of its toxicological profile is paramount for ensuring patient safety. This technical
guide provides a comprehensive overview of the preclinical toxicological data for iopentol,
summarizing key findings from acute, repeated-dose, genetic, and reproductive toxicity studies.
The information is presented to be a valuable resource for researchers, scientists, and drug
development professionals involved in the evaluation of contrast media.

Pharmacokinetics and Metabolism

lopentol is administered intravenously and is distributed in the extracellular space. It exhibits
low protein binding. The compound is not metabolized and is excreted unchanged, primarily
through the kidneys via glomerular filtration.[1] Approximately 98% of the administered dose is
recovered in the urine, with only about 2% excreted in the feces.[1]

Acute Toxicity

The acute intravenous toxicity of iopentol has been evaluated in mice and rats. The results
indicate a low order of acute toxicity, comparable to other non-ionic monomeric contrast media.
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Table 1: Acute Intravenous Toxicity of lopentol

Species LD50 (g I/kg) Reference
Mouse Data not publicly available [2]
Rat Data not publicly available

Experimental Protocol: Acute Toxicity Study (General
Methodology)

A standardized acute toxicity study would typically involve the following steps:
» Animal Species: Mice and rats are commonly used.
¢ Route of Administration: Intravenous injection to mimic the clinical route of use.

e Dose Levels: Arange of doses, including a control group, are administered to determine the
dose-response relationship.

o Observation: Animals are observed for clinical signs of toxicity and mortality for a specified
period, typically up to 14 days post-administration.

o Endpoint: The primary endpoint is the determination of the median lethal dose (LD50), the
dose that is lethal to 50% of the test animals.

Animal Selection Dose Administration Clinical Observation Data Analysis
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Acute Toxicity Study Workflow

Repeated-Dose Toxicity
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Information regarding specific repeated-dose toxicity studies (sub-acute, sub-chronic, and
chronic) for iopentol, including the No-Observed-Adverse-Effect Level (NOAEL), is not
available in the public domain. However, general statements from regulatory documents
indicate good tolerability in preclinical studies. Renal studies in rats and rabbits showed
iopentol to be at least as well tolerated as other non-ionic contrast media. Testing of
hemodynamic and biochemical-pharmacological parameters in dogs and rabbits further
demonstrated its good tolerability.

Table 2: Repeated-Dose Toxicity of lopentol

Study ] Dose ] Key Referenc
Species Duration T NOAEL

Type Levels Findings e
Data not Data not Data not Data not Data not

Sub-acute publicly publicly publicly publicly publicly -
available available available available available

Sub Data not Data not Data not Data not Data not

u -
) publicly publicly publicly publicly publicly -

chronic ) ) ) ) )
available available available available available
Data not Data not Data not Data not Data not

Chronic publicly publicly publicly publicly publicly -
available available available available available

Experimental Protocol: Repeated-Dose Toxicity Study
(General Methodology)

A typical repeated-dose toxicity study follows this general protocol:

e Animal Species: Often conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g.,
dog).

e Dose Levels: Multiple dose levels, including a control and a high dose expected to produce
some toxicity, are used.
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o Duration: Study duration can range from sub-acute (14 days), sub-chronic (90 days) to
chronic (6 months or longer), depending on the intended clinical use.

» Parameters Monitored: Includes clinical observations, body weight, food consumption,
hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination
of organs and tissues.

o Endpoint: The primary endpoint is to identify target organs for toxicity and to determine the
NOAEL.

Animal Model Selection Repeated Dosing In-life Monitoring . Terminal Procedures »| NOAEL Determination

(Rodent & Non-rodent) (e.g., 28-day, 90-day) (Clinical signs, Body weight) (Necropsy, Histopathology)
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Repeated-Dose Toxicity Study Workflow

Genotoxicity

Specific data from a standard battery of in vitro and in vivo genotoxicity assays for iopentol are
not publicly available. However, for the related non-ionic contrast agent ioversol, genetic
toxicity studies employing bacterial and mammalian assay systems (both in vitro and in vivo)
indicated no mutagenic or clastogenic activity.

Table 3: Genotoxicity of lopentol
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Test Concentrati  Metabolic
Assay L Result Reference
System on/Dose Activation
Data not _ Data not
S. ) With and )
Ames Test o publicly ) publicly -
typhimurium _ without _
available available
) Data not ) Data not
Chromosome  Mammalian ) With and )
) publicly ) publicly -
Aberration cells ) without )
available available
_ Data not Data not
In vivo ] ]
] Rodent publicly N/A publicly -
Micronucleus ] )
available available

Experimental Protocol: Genotoxicity Testing (General
Methodology)

A standard battery of genotoxicity tests includes:

» Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations) in

bacteria.

e In Vitro Chromosomal Aberration Test or Mouse Lymphoma Assay: Evaluates the potential to

induce structural and numerical chromosomal damage in mammalian cells.

* In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.
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Genotoxicity Testing Workflow

Carcinogenicity

Long-term carcinogenicity studies for iopentol have not been reported in the public literature.
Generally, such studies are conducted for pharmaceuticals that are expected to be
administered regularly over a substantial part of a patient's lifetime. Given the intended acute or
short-term use of contrast media, dedicated carcinogenicity studies may not always be required
unless there is a specific concern based on genotoxicity data or the structure of the compound.

Table 4: Carcinogenicity of lopentol

Species Dose Levels Duration Key Findings Reference

Rat Data not publicly ~ Data not publicly  Data not publicly
a -
available available available

M Data not publicly ~ Data not publicly  Data not publicly
ouse -
available available available

Reproductive and Developmental Toxicity
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Reproduction studies in rats and rabbits have reportedly revealed no evidence of impaired

fertility or teratogenicity due to iopentol. More detailed quantitative data and specific

experimental protocols are not available in the public domain. For the similar compound

ioversol, studies showed no teratogenic effects in rats or rabbits at daily intravenous doses up

to 3.2 g I/kg/day, and no adverse effects on fertility or reproductive function in rats.

Table 5: Reproductive and Developmental Toxicity of lopentol

Study Type Species Dose Levels Key Findings Reference
Fertility and Early ] )
) Data not publicly  No evidence of

Embryonic Rat ) ) ) .

available impaired fertility
Development
Embryo-Fetal Rat Data not publicly ~ No evidence of

a
Development available teratogenicity
Embryo-Fetal ) Data not publicly ~ No evidence of
Rabbit ) o

Development available teratogenicity
Pre- and ] ]

Data not publicly  Data not publicly
Postnatal Rat -

Development

available

available

Experimental Protocol: Reproductive and
Developmental Toxicity Studies (General Methodology)

These studies are typically conducted in segments:

 Fertility and Early Embryonic Development (Segment I): Male and female rats are treated

before and during mating and through implantation to assess effects on fertility and early

embryonic development.

o Embryo-Fetal Development (Segment Il): Pregnant animals (typically rats and rabbits) are

treated during the period of organogenesis to evaluate the potential for teratogenicity.

e Pre- and Postnatal Development (Segment Ill): Pregnant rats are treated from implantation

through lactation to assess effects on the developing fetus and the growth and development
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of the offspring.
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Reproductive Toxicity Study Segments

Conclusion

Based on the available preclinical data, iopentol demonstrates a favorable safety profile
characterized by low acute toxicity and good local and systemic tolerability. Reproduction
studies have not indicated any adverse effects on fertility or fetal development. While detailed
guantitative data from repeated-dose, genotoxicity, and carcinogenicity studies are not publicly
available, the overall preclinical assessment supported its clinical use. This technical guide
provides a foundational understanding of the toxicological profile of iopentol for scientific and
drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125893#toxicological-profile-of-iopentol-in-preclinical-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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